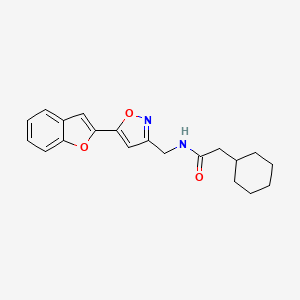

![molecular formula C22H24N4O2S B2652559 5-[(Mesitylmethyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline CAS No. 860611-29-6](/img/structure/B2652559.png)

5-[(Mesitylmethyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

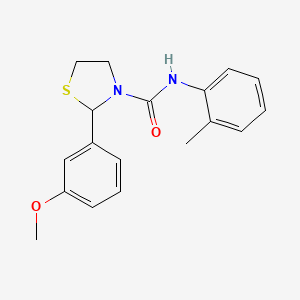

5-[(Mesitylmethyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline is a chemical compound with the molecular formula C22H24N4O2S . It belongs to the class of 1,2,4-triazolo[1,5-c]quinazolines, which are known for their diverse biological activities .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-c]quinazolines often involves reactions between derivatives of 2-aminobenzohydrazide and aromatic amidines . Another method involves a one-pot reaction between carboxylic hydrazides and 2-isothiocyanatobenzonitrile .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-triazolo[1,5-c]quinazoline core, which is substituted with a mesitylmethylsulfanyl group, two methoxy groups, and a methyl group .Chemical Reactions Analysis

1,2,4-Triazolo[1,5-c]quinazolines, such as this compound, can participate in various chemical reactions due to their reactivity and the presence of multiple functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in databases like PubChem .Aplicaciones Científicas De Investigación

Anticancer Activity

Compounds in the [1,2,4]triazolo[1,5-c]quinazoline class have been studied for their potential anticancer activities . The structure-activity relationship of these compounds is of significant importance in drug design, discovery, and development .

Antimicrobial Activity

Some [1,2,4]triazolo[1,5-c]quinazoline derivatives have shown promising antimicrobial activity . This suggests potential applications in the development of new antimicrobial drugs .

Analgesic and Anti-inflammatory Activity

These compounds have also been associated with analgesic and anti-inflammatory activities . This could make them useful in the development of pain relief and anti-inflammatory medications .

Antioxidant Activity

The antioxidant activity of [1,2,4]triazolo[1,5-c]quinazoline compounds has been explored , suggesting potential applications in conditions where oxidative stress plays a role .

Antiviral Activity

Some [1,2,4]triazolo[1,5-c]quinazoline compounds have shown antiviral properties , indicating potential use in the treatment of viral infections .

Enzyme Inhibition

These compounds have been studied for their enzyme inhibitory activities, including carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors . This suggests potential applications in various medical conditions where these enzymes play a role .

Antitubercular Agents

[1,2,4]triazolo[1,5-c]quinazoline compounds have been studied as potential antitubercular agents , suggesting possible use in the treatment of tuberculosis .

Energetic Materials

Some [1,2,4]triazolo[1,5-c]quinazoline-based compounds have been synthesized and studied as potential energetic materials . These compounds exhibit excellent insensitivity toward external stimuli and good detonation performance .

Mecanismo De Acción

While the specific mechanism of action of 5-[(Mesitylmethyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline is not mentioned in the search results, 1,2,4-triazoles are known to interact with biological receptors with high affinity due to their dipole character, hydrogen bonding capacity, rigidity, and solubility .

Direcciones Futuras

The future directions for research on 5-[(Mesitylmethyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline and related compounds could involve further exploration of their biological activities and the development of novel potential drug candidates . Additionally, further studies could focus on the synthesis of derivatives with a triazolopyrimidine skeleton, which may be of major biological importance .

Propiedades

IUPAC Name |

8,9-dimethoxy-2-methyl-5-[(2,4,6-trimethylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2S/c1-12-7-13(2)17(14(3)8-12)11-29-22-24-18-10-20(28-6)19(27-5)9-16(18)21-23-15(4)25-26(21)22/h7-10H,11H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLJETREAHLSLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

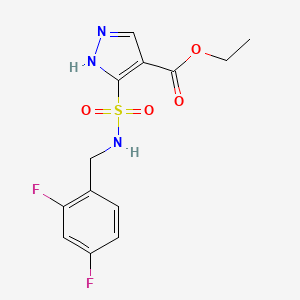

![Ethyl 4-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2652479.png)

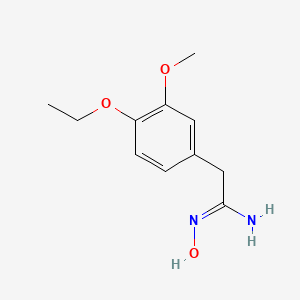

![(E)-1-(2-chlorobenzyl)-4-(4-cinnamylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2652481.png)

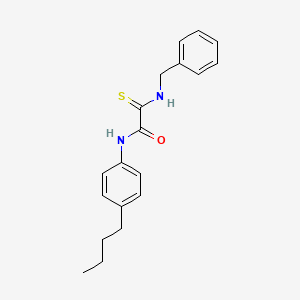

![5-bromo-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2652486.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2652490.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2,4-difluorobenzyl)acetamide](/img/structure/B2652492.png)

![2,6-difluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2652498.png)